Methyl 4-bromo-2-chloropyridine-3-carboxylate

Overview

Description

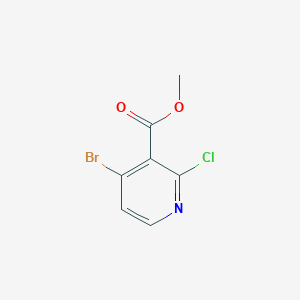

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl ester group at the 3-position of the pyridine ring. Its molecular formula is C₇H₅BrClNO₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries. The compound’s structure enables diverse reactivity, such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, owing to the electron-withdrawing effects of the halogen substituents and the ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-chloropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of pyridine derivatives, followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The esterification step involves the reaction of the resulting acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Coupling reactions produce biaryl compounds.

- Reduction reactions result in amine or alcohol derivatives.

Scientific Research Applications

Methyl 4-bromo-2-chloropyridine-3-carboxylate, with the molecular formula C7H5BrClNO2, is a pyridine derivative known for its versatile applications in chemical synthesis and its role as an intermediate in the production of complex molecules. This compound possesses a unique structure featuring both bromine and chlorine atoms on the pyridine ring, which allows for a broad range of chemical reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

This compound is utilized across various scientific disciplines due to its ability to participate in diverse chemical reactions.

Chemistry: As a building block, it is instrumental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of bromine and chlorine substituents allows for various substitution and coupling reactions, expanding its utility in creating diverse chemical structures.

Biology: This compound is also used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors. Its role in creating molecules that can interact with biological systems highlights its importance in biochemical research.

Medicine: this compound is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

- Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Crystal Structure

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloropyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate and its analogs:

Key Observations:

Substituent Positions and Electronic Effects: The 4-bromo and 2-chloro substituents in the target compound create distinct electronic environments. The bromine atom at the 4-position activates the pyridine ring for electrophilic substitution at the 5-position, while the chlorine at the 2-position enhances the electron-withdrawing effect, stabilizing negative charges during nucleophilic attacks .

Functional Group Influence :

- The methyl ester group in the target compound improves lipophilicity compared to the carboxylic acid in 3-Bromo-6-chloropyridine-2-carboxylic acid , making it more suitable for cell membrane penetration in drug design .

- The carboxylic acid group in 3-Bromo-6-chloropyridine-2-carboxylic acid allows direct conjugation with amines or alcohols, bypassing the need for ester hydrolysis .

Aromatic System Differences :

- 2-Bromo-3-methylpyridine lacks an ester group, reducing its utility in hydrolysis-driven synthetic pathways but enhancing its role as a ligand or building block in agrochemicals .

- 4-Bromo-3-methylbenzoic acid (a benzene derivative) exhibits lower reactivity in cross-coupling compared to pyridine derivatives due to the absence of a nitrogen atom’s electron-withdrawing effect .

Cross-Coupling Reactions:

- This compound’s bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings, enabling selective functionalization at the 4-position. This contrasts with Methyl 3-bromo-2-pyridinecarboxylate , where bromine at the 3-position may lead to regioselectivity challenges .

- The carboxylic acid in 3-Bromo-6-chloropyridine-2-carboxylic acid can undergo decarboxylative couplings, a pathway unavailable to ester-containing analogs .

Hydrolysis and Derivative Formation:

- The methyl ester in the target compound can be hydrolyzed to the corresponding carboxylic acid under basic conditions, similar to the transformation seen in Methyl shikimate (). This step is critical for generating bioactive molecules or further functionalizing the scaffold .

Physicochemical Properties

- Lipophilicity : Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring passive diffusion in biological systems.

- Stability : Halogenated pyridines generally exhibit high thermal stability, making them suitable for high-temperature reactions.

Biological Activity

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with a summary of research findings.

This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which enhance its reactivity and biological activity. The compound's structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) increase the compound's electrophilicity, facilitating interactions that can lead to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, with some derivatives showing significant cytotoxicity against cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy, demonstrating activity against various bacterial strains.

- Enzyme Inhibition : It serves as an important probe in biochemical assays for studying enzyme kinetics and inhibition.

Case Studies

- Antitumor Activity :

- Enzyme Inhibition :

-

Antimicrobial Studies :

- The compound was tested against several bacterial strains, revealing notable antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for most tested pathogens .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-chloropyridine-3-carboxylate, and how can regioselectivity challenges be addressed?

- Methodology : Multi-step synthesis involving halogenation and esterification. Use directed ortho-metalation or cross-coupling reactions to control bromo/chloro substitution patterns. Monitor regioselectivity via in situ NMR or LC-MS to track intermediate formation. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products like dehalogenated derivatives .

- Key Tools : LC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation.

Q. How should researchers characterize this compound spectroscopically, and what are critical pitfalls in data interpretation?

- Methodology :

- IR Spectroscopy : Identify ester C=O stretch (~1670–1740 cm⁻¹) and pyridine ring vibrations. Differentiate from amide or ketone peaks .

- NMR : Use 2D-COSY/HSQC to resolve overlapping aromatic signals. Chlorine’s electronegativity deshields adjacent protons, while bromine’s bulkiness affects coupling constants .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) to confirm stoichiometry. Fragmentation pathways (e.g., loss of COOCH₃) aid structural validation .

Q. What crystallization strategies improve single-crystal yields for X-ray diffraction studies?

- Methodology : Slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to enhance crystal packing. Use seed crystals or temperature gradients. For air-sensitive derivatives, employ Schlenk techniques. Validate crystal quality via pre-experiment microscopy .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

- Methodology : Use SHELXL for refinement with restraints/constraints on geometry. Cross-validate against DFT-optimized structures. Analyze thermal ellipsoids for disorder; apply TWIN/BASF commands in SHELX for twinned crystals .

- Example : A study on a related pyridine derivative showed bond-length variations (±0.02 Å) due to thermal motion, resolved using anisotropic displacement parameters .

Q. What computational methods predict reactivity in cross-coupling reactions involving the bromo and chloro substituents?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers. Compare Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions experimentally via Suzuki-Miyaura coupling selectivity studies .

Q. How do hydrogen-bonding networks in crystal packing influence physicochemical properties?

Properties

IUPAC Name |

methyl 4-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITBMOURWDPXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.